Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Description
Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate (CAS: 70865-30-4; molecular formula: C₂₄H₂₂N₄O₆S₂·Na) is an azo dye characterized by a naphthalene backbone functionalized with sulphonate groups, an azo (-N=N-) linkage, and a phenyl ring substituted with an ethylphenylamino sulphonyl moiety . This structure confers water solubility due to the sulphonate groups and stability via the azo bond. It is primarily used in industrial dyeing processes, particularly for textiles, owing to its affinity for synthetic fibers and resistance to fading under light and washing .
Properties
CAS No. |
85455-39-6 |
|---|---|
Molecular Formula |
C24H21N4NaO5S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H22N4O5S2.Na/c1-2-28(18-8-4-3-5-9-18)34(29,30)23-11-7-6-10-22(23)26-27-24-20-14-13-19(35(31,32)33)16-17(20)12-15-21(24)25;/h3-16H,2,25H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
SCCMWLVVVYIBNX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves the following key steps:
Diazotization of an aromatic amine precursor: The process begins with the diazotization of an ethylphenyl-substituted aniline derivative under acidic conditions, usually at low temperatures (0–5°C) to stabilize the diazonium salt intermediate.
Coupling reaction: The diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulphonic acid or a closely related naphthalene sulfonic acid derivative. This coupling occurs in acidic media, facilitating the formation of the azo bond linking the naphthalene and phenyl rings.
Post-coupling modifications: Depending on the exact substituents, further purification and adjustment of pH may be required to isolate the sodium salt form and ensure solubility and stability.
This synthetic approach is consistent with classical azo dye preparation methods, leveraging the electrophilic nature of diazonium salts and the nucleophilicity of activated aromatic compounds such as hydroxynaphthalenesulfonic acids.
Reaction Conditions and Optimization
Temperature: Maintaining low temperatures (0–5°C) during diazotization is critical to prevent decomposition of the diazonium salt.
pH Control: The coupling reaction is optimized at mildly acidic to neutral pH (around 6–8) to maximize coupling efficiency and minimize side reactions.
Stoichiometry: Precise molar ratios of diazonium salt to coupling component are controlled to reduce unreacted starting materials and byproducts.
Solvent System: Aqueous acidic media are preferred due to the solubility of sulphonated intermediates and products. Water is the primary solvent, sometimes with added buffers to maintain pH stability.
Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.
Industrial Scale Production
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Large-scale production involves:
Automated control of temperature and pH.
Use of high-purity reagents to minimize impurities.
Efficient mixing to ensure uniform reaction conditions.
Post-reaction purification steps such as filtration, washing, and drying to isolate the sodium salt form of the azo dye.
- Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling pH | 6–8 | Optimizes azo coupling efficiency |
| Solvent | Aqueous acidic media | Ensures solubility of intermediates |
| Reaction Time | 30 min to 2 hours | Depends on scale and reagent purity |
| Monitoring Techniques | TLC, HPLC | Ensures reaction completeness |
| Purification | Filtration, washing, drying | Isolates pure sodium salt product |
The azo coupling reaction is highly selective when conducted under controlled acidic conditions, yielding high purity this compound with minimal side products.
The presence of sulphonate groups enhances water solubility, facilitating purification and handling in aqueous media.
The ethylphenylamino sulphonyl substituent influences the electronic properties of the azo dye, affecting color properties and stability, which are critical for its application in textiles and biological staining.
Industrial synthesis benefits from continuous flow reactors, which improve reproducibility and scalability compared to batch processes.
Analytical characterization post-synthesis typically involves UV-Vis spectroscopy (to confirm azo chromophore formation), NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight).
The preparation of this compound is primarily achieved through diazotization of an ethylphenyl-substituted aniline derivative followed by azo coupling with a hydroxynaphthalene sulfonic acid derivative under acidic conditions. Control of temperature, pH, and stoichiometry is essential for high yield and purity. Industrial production employs continuous flow reactors for scale-up. The compound’s sulphonate groups confer water solubility, facilitating synthesis and purification. Analytical methods confirm the structural integrity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the aromatic rings are substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups are commonly introduced.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Dyeing and Pigmentation
The compound's azo structure contributes to its vivid coloration, making it suitable for use as a dye in textiles and other materials. Its stability and solubility in water enhance its application in dyeing processes.
Case Study: Textile Dyeing
A study demonstrated that sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate can be used effectively to dye cotton fabrics, providing bright colors with good wash fastness. The results indicated that the dyeing process could be optimized by adjusting pH levels and temperature, leading to improved color yield and uniformity.
Biological Assays
The compound is utilized in biological assays due to its ability to interact with biological molecules, making it a potential candidate for various analytical applications.
Application in Enzyme Assays
Research has shown that this compound can be employed as a chromogenic substrate in enzyme assays. For instance, it can be used to measure the activity of peroxidase enzymes, where the compound undergoes a color change upon reaction, allowing for quantitative analysis.
Environmental Monitoring
Due to its reactivity and colorimetric properties, this compound can be applied in environmental monitoring to detect pollutants.
Example: Detection of Heavy Metals
A study explored the use of this compound as a colorimetric sensor for detecting heavy metal ions such as lead (Pb²⁺). The presence of these ions resulted in a distinct color change, allowing for visual detection and quantification.
Pharmaceutical Applications
The compound's unique structure lends itself to potential pharmaceutical applications, particularly in drug formulation and delivery systems.
Case Study: Drug Delivery Systems
Research indicates that this compound can be incorporated into polymeric matrices for controlled drug release. The study highlighted its ability to enhance the solubility of poorly soluble drugs, improving their bioavailability.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various chemical analyses due to its distinctive spectroscopic properties.
Application in HPLC
This compound is used as a standard in high-performance liquid chromatography (HPLC). Its stability and well-defined retention time make it an ideal candidate for calibrating HPLC systems, ensuring accurate quantification of other compounds.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Dyeing | Used as a textile dye due to vibrant coloration | Effective on cotton with good wash fastness |
| Biological Assays | Chromogenic substrate for enzyme assays | Color change indicates enzyme activity |
| Environmental Monitoring | Colorimetric sensor for heavy metal detection | Visual detection of Pb²⁺ through color change |
| Pharmaceutical Applications | Incorporated into drug delivery systems | Enhances solubility and bioavailability |
| Analytical Chemistry | Reagent in HPLC | Stable standard for accurate quantification |
Mechanism of Action
The mechanism of action of Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color, as it absorbs specific wavelengths of light. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The sulphonyl group enhances the compound’s solubility and stability, allowing it to be used in various aqueous environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s structural analogs differ in substituents on the phenyl ring and naphthalene core, which influence their physicochemical properties and applications. Key comparisons include:
Physicochemical Properties
- Solubility : The target compound’s ethylphenyl group provides moderate hydrophobicity, whereas analogues with methoxy () or additional sulphonate groups () exhibit higher water solubility .
- Stability : Compounds with electron-withdrawing groups (e.g., chloro in ) show enhanced resistance to photodegradation but may hydrolyze under alkaline conditions. The ethylphenyl group in the target compound offers a balance between stability and reactivity .
- Chromophoric Properties : Substituents like trifluoromethyl () shift absorption maxima to longer wavelengths (bathochromic effect), altering color from red to violet .
Analytical Methods
Reverse-phase HPLC is commonly used for analysis. For example:
Biological Activity
Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate, also known as a sulfonated azo compound, is a chemical entity that has garnered attention for its biological activity, particularly in the context of cancer research and dye toxicity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A naphthalene backbone
- A sulfonamide moiety
- An azo linkage connecting aromatic groups
This structural configuration is significant for its interaction with biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, research on related naphthoquinone-benzamide derivatives has shown potent anticancer activity against cell lines such as MDA-MB-231 and HT-29, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | MDA-MB-231 | 10 | Apoptosis induction |
| Sodium 6-amino... | HT-29 | TBD | TBD |
| Cisplatin | MDA-MB-231 | 15 | DNA damage |
Note: TBD = To Be Determined.
Toxicological Considerations
The compound's potential toxicity has been evaluated in various contexts. Azo dyes, including those similar to this compound, are known to undergo metabolic activation leading to the formation of potentially harmful metabolites. Studies have indicated that exposure to such compounds can disrupt endocrine functions and induce genotoxic effects .
Table 2: Toxicological Effects of Azo Compounds
| Effect | Observed Outcome | Reference |
|---|---|---|
| Genotoxicity | DNA strand breaks | |
| Endocrine disruption | Hormonal imbalance | |
| Cytotoxicity in vitro | Cell death in cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the normal progression of the cell cycle, particularly at checkpoints.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to cellular stress and apoptosis.
Case Studies
Several studies have focused on the anticancer potential of azo compounds. One notable case involved the synthesis and evaluation of various naphthoquinone derivatives, which demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin . The results highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the recommended methodologies for synthesizing Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions. For example, diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid can be coupled with 6-hydroxynaphthalene-2-sulfonic acid derivatives under controlled pH (e.g., 8–10) and temperature (0–5°C) . Purification often employs recrystallization in aqueous ethanol or salt precipitation, followed by ion-exchange chromatography to isolate the sodium salt form. Purity validation requires HPLC with UV detection (λmax ~550 nm) and elemental analysis to confirm stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms the azo chromophore (λmax ~520–550 nm) and monitors electronic transitions influenced by sulfonate and amino groups .
- FT-IR : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for amines, S=O stretching at ~1170 cm⁻¹ for sulfonate) .
- NMR : ¹H and ¹³C NMR resolve aromatic protons and confirm substitution patterns (e.g., coupling constants for azo bonds and sulfonyl linkages) .
Q. How does the compound’s stability vary under different experimental conditions (pH, light, oxidizing agents)?
- Methodological Answer : Stability studies should include:
- pH dependence : Test solubility and degradation in buffers (pH 3–12). Sulfonate groups enhance water solubility (>299 g/L at 20°C) but may hydrolyze under extreme alkaline conditions .
- Light exposure : UV-Vis monitoring under UV/visible light detects photodegradation of the azo bond, which can fragment into amines .
- Oxidizing agents : Titration with H₂O₂ or KMnO₄ quantifies oxidative breakdown products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. What mechanisms govern the compound’s adsorption onto biopolymeric materials in wastewater treatment studies?
- Methodological Answer : Adsorption mechanisms (e.g., chitosan-based systems) involve electrostatic interactions between sulfonate groups and protonated amino groups on the adsorbent. Isotherm models (Langmuir/Freundlich) and kinetics (pseudo-second-order) are applied. For example, Acid Red 57 (structurally similar) shows maximum adsorption capacities of ~200 mg/g at pH 3 . Advanced studies should use XPS or FT-IR to confirm binding sites and zeta potential measurements to track surface charge .
Q. How can computational modeling predict the compound’s reactivity in complex aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during redox reactions. Molecular dynamics simulations model interactions with solvents or adsorbents, focusing on sulfonate and azo group solvation. Software like Gaussian or VASP is used, validated against experimental redox potentials .
Q. What strategies resolve contradictions in reported degradation efficiencies across studies (e.g., electrocoagulation vs. adsorption)?
- Methodological Answer : Contradictions arise from variable experimental parameters:
- Electrocoagulation : Efficiency depends on current density (e.g., 10–30 mA/cm²) and electrode material (Al vs. Fe). Byproduct analysis (HPLC-MS) identifies intermediates like sulfonated amines .
- Adsorption : Discrepancies in capacity may stem from adsorbent porosity or competing ions (e.g., Cl⁻, SO₄²⁻). Controlled experiments with ionic strength adjustments and BET surface area analysis are critical .
Q. How does the compound interact with biological macromolecules (e.g., proteins), and what techniques validate these interactions?
- Methodological Answer : Fluorescence quenching assays (e.g., using bovine serum albumin) measure binding constants (Kb) and thermodynamic parameters (ΔH, ΔS). Circular dichroism (CD) detects conformational changes in proteins. Molecular docking (AutoDock Vina) predicts binding sites, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
